

# Technical Synthesis Guide: 3-Chloro-3',4'-dimethoxybenzophenone

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## Compound of Interest

**Compound Name:** 3-Chloro-3',4'-dimethoxybenzophenone  
**CAS No.:** 116412-84-1  
**Cat. No.:** B1586548

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CAS Registry Number: 116412-84-1 Molecular Formula: C<sub>15</sub>H<sub>13</sub>ClO<sub>3</sub> Molecular Weight: 276.72 g/mol Melting Point: 96–98 °C[1][2][3][4]

## Part 1: Strategic Analysis & Scaffold Significance[1][2][4]

### Target Molecule Profile

**3-Chloro-3',4'-dimethoxybenzophenone** is a specialized diaryl ketone intermediate.[1][2][4] Structurally, it consists of a 3-chlorophenyl ring connected via a carbonyl bridge to a 3,4-dimethoxyphenyl (veratryl) ring.[2][4]

This scaffold is a critical building block in the synthesis of agrochemicals (specifically morpholine-based fungicides like Dimethomorph analogs) and tubulin-binding agents (phenstatin analogues).[1][2][4] The meta-chloro substituent on one ring and the electron-rich dimethoxy motif on the other provide a unique electronic profile, balancing lipophilicity with metabolic stability.[1][2][4]

## Retrosynthetic Logic

The most robust disconnection for diaryl ketones is the Friedel-Crafts acylation.[1][2][4]

- Disconnection A (Preferred): Acylation of the electron-rich ring (1,2-dimethoxybenzene) with the electron-deficient acid chloride (3-chlorobenzoyl chloride).[1][2][4]
- Disconnection B (Avoided): Acylation of chlorobenzene with 3,4-dimethoxybenzoyl chloride. [2][4] This is unfavorable because chlorobenzene is deactivated, requiring harsher conditions that often lead to poor yield and mixed regiochemistry.[2][4]

Therefore, the Friedel-Crafts Acylation of Veratrole is the authoritative route.[2][4]

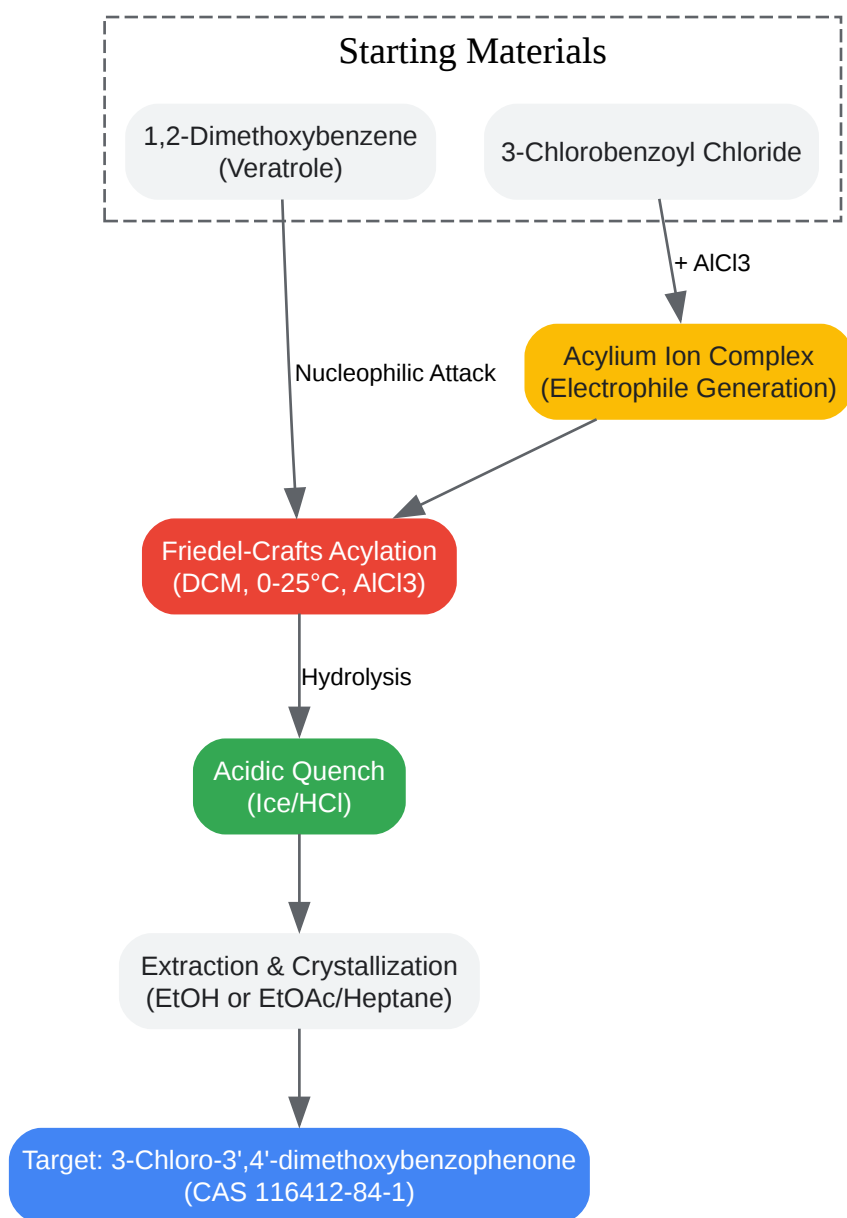
## Part 2: Reaction Engineering & Mechanism[1][2][4]

### The Synthetic Pathway

The synthesis relies on the electrophilic aromatic substitution of 1,2-dimethoxybenzene (veratrole).[2][4] The methoxy groups are strong ortho-para directors.[1][2][4] Due to steric hindrance at the 3-position (between the methoxy groups) and the 6-position (ortho to one methoxy but meta to the other), the electrophile preferentially attacks the 4-position.[1][2][4] This regioselectivity is crucial, as it yields the desired 3,4-dimethoxy substitution pattern relative to the carbonyl bridge.[2][4]

### Visualization of the Workflow

The following diagram outlines the retrosynthetic logic and the forward reaction workflow.



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Caption: Retrosynthetic disconnection and forward process flow for the regioselective synthesis of the target benzophenone.

## Part 3: Detailed Experimental Protocol

### Materials & Reagents

Reagent	Equiv.	Role	Critical Attribute
3-Chlorobenzoyl Chloride	1.0	Electrophile Source	Moisture sensitive; clear liquid.[1][2][4]
1,2-Dimethoxybenzene	1.05	Nucleophile	"Veratrole"; colorless liquid.[1]
Aluminum Chloride (AlCl <sub>3</sub> )	1.2	Lewis Acid Catalyst	Anhydrous powder; handle under N <sub>2</sub> . [1][2][4]
Dichloromethane (DCM)	Solvent	Reaction Medium	Anhydrous; stabilized. [1][2][4]
HCl (1M)	Quench	Hydrolysis	Cold (0-5 °C).[1][2][4]

## Step-by-Step Procedure

### Step 1: Catalyst Activation[2][4]

- Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and a drying tube (CaCl<sub>2</sub>).
- Charge the flask with Anhydrous AlCl<sub>3</sub> (1.2 equiv) and DCM (5-10 volumes).
- Cool the suspension to 0–5 °C using an ice/water bath.

### Step 2: Electrophile Formation[1][2][4]

- Add 3-Chlorobenzoyl chloride (1.0 equiv) dropwise to the stirred AlCl<sub>3</sub> suspension over 15 minutes.
- Observation: The suspension may clarify or change color (often yellow/orange) as the acylium ion complex forms.[2][4] Stir for an additional 15 minutes at 0–5 °C.

### Step 3: Acylation (The Critical Step)[1][2][4]

- Dissolve 1,2-Dimethoxybenzene (1.05 equiv) in a minimal amount of DCM.[4]

- Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 10 °C.
  - Why? Controlling the addition rate prevents the "runaway" exotherm and minimizes polyacylation side products.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Once addition is complete, allow the mixture to warm to room temperature (20–25 °C).
- Stir for 3–5 hours.
  - Checkpoint: Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).[\[2\]](#)[\[4\]](#) The limiting reagent (acid chloride) should be consumed.[\[2\]](#)[\[4\]](#)

#### Step 4: Quenching & Isolation[\[1\]](#)[\[2\]](#)[\[4\]](#)

- Pour the reaction mixture slowly into a beaker containing crushed ice and conc. HCl (approx. 50 mL ice + 10 mL HCl) with vigorous stirring.
  - Caution: This step is exothermic and releases HCl gas.[\[2\]](#)[\[4\]](#) Perform in a fume hood.
- Separate the organic layer.[\[2\]](#)[\[4\]](#) Extract the aqueous layer twice with DCM.[\[2\]](#)[\[4\]](#)
- Combine organic layers and wash sequentially with:
  - Water (1x)
  - 10% NaOH or NaHCO<sub>3</sub> (2x) – Crucial to remove unreacted phenolic byproducts or free acids.[\[1\]](#)[\[2\]](#)[\[4\]](#)
  - Brine (1x)
- Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield a crude solid.

#### Step 5: Purification[\[1\]](#)[\[2\]](#)[\[4\]](#)

- Recrystallization: Dissolve the crude solid in hot Ethanol (95%) or a mixture of Ethyl Acetate/Heptane.[\[2\]](#)[\[4\]](#)

- Allow to cool slowly to room temperature, then refrigerate (4 °C).
- Filter the white crystalline solid and dry in a vacuum oven at 40 °C.
- Yield Expectation: 75–85%.
- Target Melting Point: 96–98 °C.

## Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized molecule, verify the following parameters.

### NMR Characterization Data (Expected)

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  3.96, 3.98 (s, 6H): Two distinct singlets for the methoxy groups at the 3' and 4' positions. [\[2\]](#)[\[4\]](#)
  - $\delta$  6.90 (d, 1H): Proton at the 5'-position of the dimethoxy ring (ortho to methoxy). [\[2\]](#)[\[4\]](#)
  - $\delta$  7.30–7.80 (m, 6H): Aromatic protons. Look for the specific pattern of the 3-chlorophenyl ring (singlet-like peak for the proton between Cl and C=O, multiplet for the others) and the remaining protons on the dimethoxy ring. [\[2\]](#)[\[4\]](#)
- $^{13}\text{C}$  NMR:
  - $\delta$  193-195 ppm: Characteristic carbonyl (C=O) signal. [\[1\]](#)[\[2\]](#)[\[4\]](#)
  - $\delta$  56.0 ppm: Methoxy carbons. [\[2\]](#)[\[4\]](#)

## Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield	Moisture in AlCl <sub>3</sub> or solvent.[1][2][4]	Ensure AlCl <sub>3</sub> is fresh/anhydrous; dry DCM over molecular sieves.[2]
Oily Product	Residual solvent or impurities.[1][2]	Recrystallize from EtOH; ensure thorough drying under high vacuum.
Wrong Isomer	Incorrect starting material.	Verify you used 3-chlorobenzoyl chloride, NOT 4-chlorobenzoyl chloride (mp 111°C).[1][2][4]

## References

- ChemicalBook. (2023).[2][4] 4-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1) Physical Properties and Supplier Data. Retrieved from [1][2][4]
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## Sources

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- [2. 4,4'-Dimethoxybenzophenone \[webbook.nist.gov\]](#)
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